1-Cyanobut-2-en-1-yl benzoate
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Overview
Description
1-Cyanobut-2-en-1-yl benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester linked to a cyanobutene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyanobut-2-en-1-yl benzoate typically involves the reaction of benzoic acid with 1-cyanobut-2-en-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Cyanobut-2-en-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzoates and cyanobutenes.
Scientific Research Applications
1-Cyanobut-2-en-1-yl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyanobut-2-en-1-yl benzoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Benzocaine: A local anesthetic used for pain relief.
Methyl benzoate: Commonly used as a fragrance and flavoring agent.
Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
1591-16-8 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-cyanobut-2-enyl benzoate |
InChI |
InChI=1S/C12H11NO2/c1-2-6-11(9-13)15-12(14)10-7-4-3-5-8-10/h2-8,11H,1H3 |
InChI Key |
YGJSVQRYJBJAIT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C#N)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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